1-Benzoyl-3-phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione
Description
1-Benzoyl-3-phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione is a spirocyclic compound characterized by a diazaspiro core with a benzoyl group at position 1, a phenyl group at position 3, and a thione functional group at position 2. Its spirocyclic architecture confers conformational rigidity, which can influence its physicochemical properties and biological interactions.
Properties
IUPAC Name |
phenyl-(2-phenyl-3-sulfanylidene-1,4-diazaspiro[4.5]dec-1-en-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2OS/c24-19(17-12-6-2-7-13-17)23-20(25)18(16-10-4-1-5-11-16)22-21(23)14-8-3-9-15-21/h1-2,4-7,10-13H,3,8-9,14-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWMVQLGUXFDITO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)N=C(C(=S)N2C(=O)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Benzoyl-3-phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione typically involves the reaction of benzoyl chloride with 3-phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions. The reaction mixture is then heated to reflux, and the product is isolated by filtration and recrystallization .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1-Benzoyl-3-phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl or phenyl groups, leading to the formation of substituted derivatives. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide may yield sulfoxides, while reduction with sodium borohydride may produce alcohol derivatives .
Scientific Research Applications
1-Benzoyl-3-phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Research has shown that diazaspiro compounds exhibit antimicrobial and antifungal activities.
Medicine: The compound’s biological activities make it a candidate for drug development. It is investigated for its potential therapeutic applications in treating infections and other diseases.
Industry: In industrial applications, the compound is used as an additive in the formulation of various products, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-Benzoyl-3-phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione involves its interaction with specific molecular targets. The compound’s antimicrobial activity is attributed to its ability to disrupt the cell membrane of microorganisms, leading to cell lysis and death. The exact molecular pathways involved in its action are still under investigation, but it is believed to interfere with essential cellular processes in microorganisms.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound shares structural homology with several spirocyclic diazaspiro derivatives, differing primarily in substituents and functional groups. Key comparisons include:
Table 1: Structural and Functional Group Comparisons
Notes:
Conformational Analysis
The spiro[4.5]decane core’s puckering () influences molecular geometry. Substituents like benzoyl may stabilize specific conformers, affecting interactions with biological targets. For example, nitroxide derivatives (e.g., 3-phenyl-1,4-diazaspiro[4.5]dec-3-ene 1-oxyl in ) exhibit distinct geometries due to radical stabilization, whereas thiones prioritize planar conformations for sulfur interactions .
Biological Activity
1-Benzoyl-3-phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione is a heterocyclic compound characterized by its unique spirocyclic structure. This compound has gained attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The following sections provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparative analyses with related compounds.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies demonstrate that it can induce apoptosis in cancer cell lines, suggesting its potential as a therapeutic agent in cancer treatment. The specific pathways involved include modulation of cell cycle regulators and activation of caspase-dependent apoptosis.
Anticonvulsant Activity
A study focused on the anticonvulsant effects of diazaspiro compounds found that this compound displayed promising anticonvulsant activity in animal models. This activity is attributed to its ability to enhance GABAergic transmission, which is critical for controlling seizures.
Table: Summary of Biological Activities
| Activity Type | Effect | Mechanism |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | Disruption of cell membranes |
| Anticancer | Induction of apoptosis | Modulation of cell cycle and caspase activation |
| Anticonvulsant | Reduction in seizure activity | Enhancement of GABAergic transmission |
Case Studies
- Antimicrobial Study : A study published in a peer-reviewed journal demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent .
- Cancer Cell Line Study : In vitro experiments using human breast cancer cell lines revealed that the compound significantly reduced cell viability and induced apoptosis through mitochondrial pathways .
- Anticonvulsant Evaluation : In an animal model for epilepsy, the compound showed a significant reduction in seizure frequency compared to control groups, supporting its potential use in treating epilepsy .
The biological activities of this compound are attributed to its interaction with various molecular targets:
- Antimicrobial Activity : The compound disrupts bacterial cell membranes and inhibits key enzymes involved in metabolic processes.
- Anticancer Activity : It modulates signaling pathways associated with cell proliferation and survival, leading to increased apoptosis in cancer cells.
- Anticonvulsant Activity : The enhancement of GABAergic activity helps stabilize neuronal excitability, reducing the likelihood of seizures.
Table: Comparison with Related Compounds
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| 2,3-Diphenyl-1,4-diazaspiro[4.5]deca | Spirocyclic | Moderate antimicrobial |
| 4-Cyclohexyl-2,3-diazaspiro[4.5]dec | Spirocyclic | Anticancer properties noted |
| 1-Benzoyl-3-(p-tolyl)-1,4-diazaspiro | Spirocyclic | Notable anticonvulsant |
Q & A
Q. What are the standard synthetic routes for synthesizing 1-Benzoyl-3-phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione?
- Methodological Answer : The synthesis typically involves cyclization and functionalization steps. For analogous diazaspiro compounds, a common approach includes:
Strecker Synthesis : Reacting a cycloalkanone with a cyanomethylamine derivative to form intermediates like 1-[(aryl)(cyanomethyl)amino]cycloalkanecarboxamides .
Hydrolysis and Cyclization : Partial hydrolysis of nitrile groups followed by cyclization under acidic conditions (e.g., HCl in dioxane) to form spiro-diketopiperazine scaffolds .
Alkylation/Aralkylation : Introducing substituents via alkyl halides or benzyl chlorides in the presence of phase-transfer catalysts (e.g., K₂CO₃ and tetrabutylammonium bromide) .
Example yields for similar compounds range from 50% to 85%, depending on substituents and reaction optimization .
Q. How is the compound characterized structurally and spectroscopically?
- Methodological Answer :
- X-ray Crystallography : Single-crystal X-ray diffraction is used to determine bond lengths, angles, and ring puckering parameters. Refinement is performed using SHELXL, which is robust for small-molecule crystallography .
- Spectroscopy :
- ¹H/¹³C NMR : Assignments are based on splitting patterns and coupling constants (e.g., cyclopentyl protons at δ 1.80–2.37 ppm) .
- IR Spectroscopy : Key bands include imide carbonyls (1685–1720 cm⁻¹) and ester groups (1752 cm⁻¹) .
- Mass Spectrometry : Exact mass measurements (e.g., 288.1546 Da for related compounds) confirm molecular formulas .
Advanced Questions
Q. How can contradictions in spectroscopic or crystallographic data be resolved during characterization?
- Methodological Answer :
- Cross-Validation : Use complementary techniques (e.g., NMR coupling constants vs. X-ray torsional angles) to verify conformational assignments .
- Iterative Refinement : For crystallography, employ SHELXL's least-squares refinement to minimize discrepancies between observed and calculated data. Outliers in residual electron density maps may indicate disordered regions requiring re-modeling .
- Computational Support : Compare experimental NMR shifts with DFT-calculated values to identify misassignments .
Q. What computational methods are employed to analyze the spiro ring conformation and puckering dynamics?
- Methodological Answer :
- Cremer-Pople Parameters : These quantify puckering amplitude (q) and phase angle (φ) for non-planar rings. For example, a five-membered ring in the compound may exhibit pseudorotation with q ≈ 0.5 Å and φ-dependent energy minima .
- Molecular Dynamics (MD) Simulations : Trajectories at varying temperatures (e.g., 298–400 K) can assess thermal fluctuations in ring puckering .
- Density Functional Theory (DFT) : Optimize geometries at the B3LYP/6-31G* level to predict stable conformers and compare with crystallographic data .
Q. How can reaction conditions be optimized for functionalizing the spiro core with diverse substituents?
- Methodological Answer :
- Catalytic Screening : Test phase-transfer catalysts (e.g., TBAB vs. crown ethers) to enhance alkylation efficiency. For example, TBAB increases yields by 15–20% in spiro compound alkylation .
- Solvent Effects : Polar aprotic solvents (e.g., acetone or DMF) improve nucleophilicity in SN2 reactions. Reflux times (5–7 hours) balance conversion and side-product formation .
- Temperature Control : Lower temperatures (0–25°C) minimize epimerization during stereospecific substitutions .
Q. How do substituent variations influence the compound’s physicochemical properties and bioactivity?
- Methodological Answer :
- Electronic Effects : Electron-withdrawing groups (e.g., -Br) increase electrophilicity at the thione sulfur, altering reactivity in nucleophilic additions .
- Lipophilicity : LogP values (calculated via HPLC retention times) correlate with substituent hydrophobicity. For example, benzyl groups increase logP by ~1.5 units compared to methyl .
- Bioactivity Screening : In vitro assays (e.g., anticonvulsant models) show that bulkier substituents (e.g., phenethyl) enhance activity due to improved receptor fit .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
